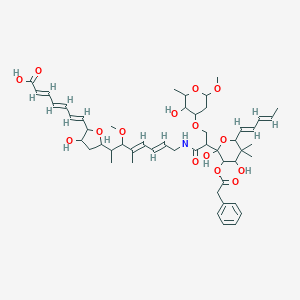
Phenelfamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes various hydroxyl, methoxy, and phenylacetyl groups, among others. Such compounds are often of interest in fields like medicinal chemistry, organic synthesis, and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
Formation of the core structure: This could involve the use of aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and phenylacetyl groups through reactions such as hydroxylation, methylation, and esterification.
Final assembly: Coupling of different fragments using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography, crystallization, and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Phenelfamycin A has demonstrated potent antimicrobial activity, notably against:
- Clostridium difficile : In animal models, it has been shown to prolong survival in hamsters suffering from C. difficile enterocolitis, indicating its potential as a therapeutic agent for this serious infection .
- Neisseria gonorrhoeae : It exhibits in vitro activity against this pathogen, which is critical given the rising rates of antibiotic resistance .
- Streptococci : Its effectiveness against various species of Streptococcus further underscores its broad-spectrum potential .
Efficacy Against C. difficile
A study highlighted the effectiveness of this compound in extending the survival of infected hamsters. After oral administration, the antibiotic was detected in caecal contents but not in blood, suggesting localized action within the gut .
Comparative Studies
In comparative studies involving other antibiotics, this compound showed superior efficacy against certain strains of Gram-positive bacteria when tested alongside traditional antibiotics. This characteristic makes it a promising candidate for further development in clinical settings .
Potential Applications in Medicine
Given its antimicrobial properties, this compound holds potential for various medical applications:
- Treatment of Infections : Its ability to combat resistant strains positions it as a candidate for treating infections that are difficult to manage with existing antibiotics.
- Research into New Antibiotics : The ongoing exploration of its derivatives may lead to the development of new antibiotics that can overcome current resistance mechanisms.
Data Summary Table
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Gene expression: Affecting the transcription or translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid analogs.
Other polyhydroxylated compounds: Compounds with similar hydroxyl and methoxy groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and its potential biological activities. Its complex structure may confer unique properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
118498-91-2 |
|---|---|
Molekularformel |
C51H71NO15 |
Molekulargewicht |
938.1 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+ |
InChI-Schlüssel |
STUFASHYXFEKNQ-CEKXONASSA-N |
SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Isomerische SMILES |
C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Kanonische SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |
Synonyme |
phenelfamycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















